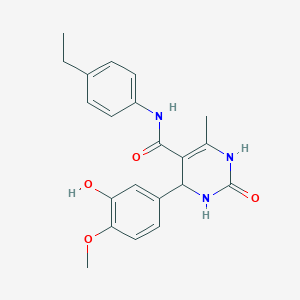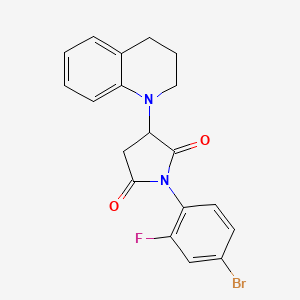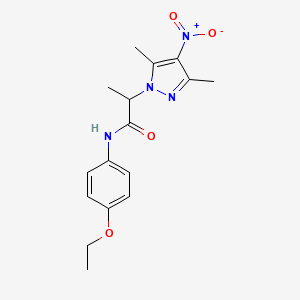![molecular formula C23H28N4O4 B4232747 N-allyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline](/img/structure/B4232747.png)
N-allyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline
Overview
Description
N-allyl-2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]aniline, commonly known as AN-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AN-9 belongs to the class of anilines and is a derivative of piperazine. The unique structure of AN-9 makes it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of AN-9 involves the inhibition of DNA synthesis, which is essential for the growth and proliferation of cancer cells. AN-9 has been shown to bind to the DNA molecule, leading to the inhibition of DNA replication and ultimately causing cell death.
Biochemical and Physiological Effects:
AN-9 has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, AN-9 has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer.
Advantages and Limitations for Lab Experiments
AN-9 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Moreover, AN-9 has been extensively studied for its anticancer activity, making it a promising candidate for the development of novel drugs.
However, AN-9 also has certain limitations for lab experiments. It is a toxic compound that requires careful handling. Moreover, the synthesis of AN-9 is a complex process that requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on AN-9. One of the potential directions is the development of novel drugs based on the structure of AN-9. Moreover, the mechanism of action of AN-9 needs to be further studied to understand its potential applications in the treatment of cancer.
Another potential direction is the study of the pharmacokinetics and pharmacodynamics of AN-9. This will help in understanding the absorption, distribution, metabolism, and excretion of AN-9 in the body, which is essential for the development of safe and effective drugs.
Conclusion:
AN-9 is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The synthesis of AN-9 is a complex process that requires expertise in organic chemistry. AN-9 has been extensively studied for its anticancer activity and has several advantages for lab experiments. However, AN-9 also has certain limitations, and further research is needed to understand its potential applications in the treatment of cancer.
Scientific Research Applications
AN-9 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Moreover, AN-9 has been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of novel cancer drugs.
properties
IUPAC Name |
[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-3-11-24-21-17-19(7-10-22(21)27(29)30)25-12-14-26(15-13-25)23(28)18-5-8-20(9-6-18)31-16-4-2/h3,5-10,17,24H,1,4,11-16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPIZVZETFRDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
![2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol](/img/structure/B4232722.png)
![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-bromophenoxy]acetamide](/img/structure/B4232733.png)

![1-adamantyl[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B4232750.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4232758.png)